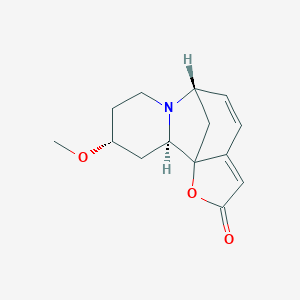

Phyllanthine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-17-11-4-5-15-10-3-2-9-6-13(16)18-14(9,8-10)12(15)7-11/h2-3,6,10-12H,4-5,7-8H2,1H3/t10-,11-,12-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLWRYOORWTCQQ-ZXRVKKJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN2C(C1)C34CC2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCN2[C@H](C1)C34C[C@H]2C=CC3=CC(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942096 | |

| Record name | 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20072-02-0 | |

| Record name | Phyllanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020072020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-Methoxy-9,10,11,11a-tetrahydro-8H-6,11b-methanofuro[2,3-c]pyrido[1,2-a]azepin-2(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Phyllanthin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthin is a major bioactive lignan isolated from plants of the Phyllanthus genus, particularly Phyllanthus amarus.[1][2][3] This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, including hepatoprotective, antioxidant, anti-inflammatory, and anticancer properties.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to phyllanthin.

Chemical Structure

Phyllanthin is classified as a lignan, a class of polyphenolic compounds. Its structure features a central butane core with two substituted phenyl groups.

-

IUPAC Name: 4-[(2R,3R)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene[6]

-

SMILES Notation: COC--INVALID-LINK----INVALID-LINK--COC[6][7]

Physicochemical Properties

The physicochemical properties of phyllanthin are crucial for its formulation and delivery. Quantitative data are summarized in the tables below.

Table 1: General Physicochemical Properties

| Property | Value | Reference |

| Appearance | Crystalline solid | [11] |

| Melting Point | 96-97.03 °C | [1][2][9] |

| Boiling Point | 530.6 ± 50.0 °C at 760 mmHg | [9] |

| Density | 1.1 ± 0.1 g/cm³ | [9] |

| log P (o/w) | 3.30 ± 0.05 | [1][2][12] |

| pKa | No pKa over a pH range of 1.12–10.02 | [1][2][12] |

Table 2: Solubility Data

| Solvent | Solubility | Reference |

| Water | <5 µg/mL at 37°C; sparingly soluble | [3][11] |

| Ethanol | ~5 mg/mL | [11][13][14] |

| DMSO | ~10 mg/mL | [11][13][14] |

| Dimethylformamide (DMF) | ~15 mg/mL | [11][13][14] |

Table 3: Stability and Purity

| Condition | Observation | Reference |

| Thermal Stability | Significant decomposition above 200 °C | [2][3][12] |

| pH Stability | Stable in aqueous solution over a pH range of 1.07–10.02 for at least 4 hours | [2][3][12] |

| Purity (after isolation) | >98% | [2][3][12] |

Pharmacological Properties and Signaling Pathways

Phyllanthin exhibits a broad spectrum of biological activities, making it a promising candidate for drug development.

-

Hepatoprotective Activity: Phyllanthin has demonstrated protective effects against liver damage induced by toxins such as carbon tetrachloride and ethanol.[15] It mitigates oxidative stress, reduces lipid peroxidation, and restores antioxidant enzyme levels like superoxide dismutase (SOD) and glutathione reductase (GR).[15]

-

Anti-inflammatory Activity: Phyllanthin inhibits inflammatory responses by downregulating key signaling pathways. It suppresses the production of pro-inflammatory mediators like prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[16][17] This is achieved through the inhibition of the NF-κB, MAPK, and PI3K-Akt signaling pathways.[16][17][18][19]

-

Antioxidant Activity: The compound is a potent free radical scavenger.[20] It has an IC₅₀ value of 7.4 µM for scavenging DPPH radicals.[14]

-

Anticancer Activity: Phyllanthin has been shown to inhibit the viability of cancer cells, such as the MOLT-4 leukemia cell line, and induce apoptosis.[21] It also exerts anti-fibrotic effects by down-regulating the TGF-β signaling pathway.[21]

-

Antimicrobial and Antiviral Activity: Studies have indicated that phyllanthin possesses antimicrobial properties and can inhibit the NorA efflux pump in Staphylococcus aureus.[1] It has also been investigated for its potential antiviral effects.[4]

Signaling Pathway Diagram: Anti-inflammatory Action of Phyllanthin

The following diagram illustrates the mechanism by which phyllanthin inhibits LPS-induced inflammation.

Caption: Phyllanthin's inhibition of LPS-induced inflammatory pathways.

Experimental Protocols

Isolation and Purification of Phyllanthin

A standard protocol for isolating phyllanthin from Phyllanthus amarus involves solvent extraction followed by chromatographic separation.[22]

-

Extraction:

-

Chromatographic Separation:

-

Purification:

Workflow Diagram: Isolation and Characterization of Phyllanthin

Caption: General workflow for phyllanthin isolation and characterization.

Characterization and Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity and quantify the amount of phyllanthin in an extract.[24][25][26]

-

Column: A reversed-phase column such as C18 is typically used.[24]

-

Mobile Phase: An isocratic or gradient mixture of solvents like methanol and water (e.g., 66:34 v/v) or acetonitrile and a phosphate buffer is employed.[24][25]

-

Detection: UV detection is commonly set at wavelengths of 220 nm, 230 nm, or 280 nm.[11][14][26]

-

Quantification: A calibration curve is generated using a phyllanthin reference standard to quantify the compound in samples.[25]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.

-

Method: Techniques such as Electrospray Ionization (ESI-MS) are used to obtain the mass-to-charge ratio of the molecular ion.[12]

-

In Vitro Anti-inflammatory Assay Protocol

This protocol describes a general method to evaluate the anti-inflammatory effects of phyllanthin on LPS-stimulated macrophages.

-

Cell Culture:

-

Human macrophage cell lines (e.g., U937) are cultured in appropriate media.[16]

-

Cells are seeded in plates and allowed to differentiate into macrophages.

-

-

Treatment:

-

Analysis of Inflammatory Markers:

-

ELISA: The cell culture supernatant is collected to measure the concentration of secreted pro-inflammatory cytokines (TNF-α, IL-1β) and PGE₂ using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[27]

-

qRT-PCR: Total RNA is extracted from the cells to quantify the mRNA expression levels of genes encoding inflammatory markers (e.g., COX-2, TNF-α, IL-1β) using quantitative real-time PCR.[19]

-

-

Analysis of Signaling Pathways:

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Western blotting is performed using specific antibodies to detect the phosphorylation status of key signaling proteins such as NF-κB (p65), IκBα, JNK, ERK, p38, and Akt, to determine the effect of phyllanthin on these pathways.[17]

-

Conclusion

Phyllanthin is a pharmacologically significant lignan with a well-defined chemical structure and a range of promising biological activities. Its hepatoprotective and anti-inflammatory properties, mediated through the modulation of key cellular signaling pathways, highlight its potential as a lead compound for the development of new therapeutics. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and harness the therapeutic potential of this natural product.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Physicochemical characterization of phyllanthin from Phyllanthus amarus Schum. et Thonn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 5. impactfactor.org [impactfactor.org]

- 6. Phyllanthin from the plant phyllanthus amarus | C24H34O6 | CID 9953821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. Phyllanthin | CAS#:10351-88-9 | Chemsrc [chemsrc.com]

- 10. Phyllanthin | C24H34O6 | CID 358901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. PHYLLANTHIN CAS#: 10351-88-9 [amp.chemicalbook.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Protective activity of phyllanthin in ethanol-treated primary culture of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Isolation, characterization and antioxidative effect of phyllanthin against CCl4-induced toxicity in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. auremn.org [auremn.org]

- 24. scialert.net [scialert.net]

- 25. scispace.com [scispace.com]

- 26. akjournals.com [akjournals.com]

- 27. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Phyllanthin and Hypophyllanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthin and hypophyllanthin are the principal lignans found in plants of the Phyllanthus genus, most notably Phyllanthus amarus. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including hepatoprotective, antiviral, and anti-inflammatory properties. A thorough understanding of their biosynthesis is critical for the biotechnological production of these valuable secondary metabolites and for the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on the phyllanthin and hypophyllanthin biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Biosynthetic Pathway of Phyllanthin and Hypophyllanthin

The biosynthesis of phyllanthin and hypophyllanthin originates from the general phenylpropanoid pathway, a central route in the production of a vast array of plant natural products. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield key lignan precursors.

The initial steps involve the conversion of L-phenylalanine to cinnamic acid, which is then activated to its coenzyme A thioester, cinnamoyl-CoA. Following this, a series of hydroxylations and methylations lead to the formation of monolignols, the primary building blocks of lignans. The key monolignol precursor for phyllanthin and hypophyllanthin is believed to be coniferyl alcohol.

A critical step in lignan biosynthesis is the stereospecific coupling of two monolignol units. This reaction is mediated by dirigent proteins (DIRs) , which, in conjunction with an oxidizing agent such as a laccase, guide the formation of a specific stereoisomer of the initial lignan, pinoresinol.[1][2][3][4][5]

From pinoresinol, the pathway proceeds through a series of reductions catalyzed by pinoresinol-lariciresinol reductase (PLR) .[6][7][8][9][10] This enzyme sequentially reduces pinoresinol to lariciresinol and then to secoisolariciresinol. Secoisolariciresinol is a crucial branch-point intermediate in the biosynthesis of various lignans and is structurally very similar to phyllanthin and hypophyllanthin, suggesting it is their direct precursor.

The final enzymatic steps leading from secoisolariciresinol to phyllanthin and hypophyllanthin are not yet fully elucidated but are thought to involve a series of oxidative cyclizations, hydroxylations, and methylations. Evidence suggests the involvement of cytochrome P450 (CYP) monooxygenases in these transformations.[11][12][13][14][15] These enzymes are known to catalyze a wide variety of reactions in secondary metabolism and are prime candidates for the complex chemical modifications required to form the final structures of phyllanthin and hypophyllanthin.

Quantitative Data Summary

The accumulation of phyllanthin and hypophyllanthin can vary significantly depending on the Phyllanthus species, geographical location, and environmental conditions.[16][17] The following tables summarize key quantitative data related to the analysis and content of these lignans.

Table 1: Quantitative Analysis of Phyllanthin and Hypophyllanthin in Phyllanthus Species

| Species | Plant Part | Phyllanthin Content (mg/g dry weight) | Hypophyllanthin Content (mg/g dry weight) | Analytical Method | Reference |

| P. amarus | Aerial parts | 0.6% (m/m) | ~0.06% (m/m) | GC-MS | [17] |

| P. amarus | Leaves | Not specified | Not specified | HPTLC | [18][19] |

| P. niruri | Aerial parts | 36.2 ± 2.6 (in hexane extract) | Not specified | HPLC | [20][21] |

| P. urinaria | Aerial parts | Trace | Trace | GC-MS | [17] |

| P. maderaspatensis | Leaves | Low concentration | Not detected | HPTLC | [22] |

| P. virgatus | Leaves | Low concentration | Not detected | HPTLC | [22] |

| P. fraternus | Leaves | Low concentration | Not detected | HPTLC | [22] |

| P. debilis | Leaves | Not detected | Not detected | HPTLC | [22] |

Table 2: Validation Parameters for Analytical Methods

| Analyte | Method | Linearity Range | LOD | LOQ | Recovery (%) | Reference |

| Phyllanthin | HPTLC | 100-500 ng/band | 0.18 µg/mL | 0.59 µg/mL | 98.7 | [22] |

| Hypophyllanthin | HPTLC | 100-500 ng/band | 0.20 µg/mL | 0.66 µg/mL | 97.3 | [22] |

| Phyllanthin | HPTLC | 2-12 µ g/spot | 60 ng/spot | 120 ng/spot | 98.5 | [19] |

| Niranthin | HPLC | 16.2-11810.0 µg/mL | Not specified | Not specified | Not specified | |

| Nirtetralin B | HPLC | 10.8-7850.0 µg/mL | Not specified | Not specified | Not specified | |

| Hypophyllanthin | HPLC | 8.0-5820.0 µg/mL | Not specified | Not specified | Not specified | |

| Phyllanthin | HPLC | 1.4-21360.0 µg/mL | Not specified | Not specified | Not specified |

Experimental Protocols

Lignan Extraction and Purification

A variety of methods have been employed for the extraction of lignans from Phyllanthus species. The choice of solvent and technique significantly impacts the yield and purity of the extracted compounds.

1. Soxhlet Extraction:

-

Materials: Dried and powdered plant material, n-hexane, methylene chloride, or acetone.

-

Protocol:

2. Microwave-Assisted Extraction (MAE):

-

Materials: Powdered plant material, 80% methanol.

-

Protocol:

3. Enzyme-Assisted Extraction:

-

Materials: Ground plant material, cellulase, protease, appropriate buffers.

-

Protocol:

-

Treat the ground plant material with a solution of cellulase at an optimal temperature (e.g., 50°C) and for a specific duration (e.g., 12 hours) to break down cell walls.

-

Subsequently, treat with protease under optimal conditions (e.g., 4 U/g for up to 72 hours) to hydrolyze proteins.

-

Extract the treated plant material with a suitable solvent to recover the released lignans.[20][21]

-

4. Purification:

Crude extracts are typically subjected to column chromatography on silica gel to isolate and purify individual lignans.

Pinoresinol-Lariciresinol Reductase (PLR) Enzyme Assay

This protocol is adapted from studies on PLR enzymes in other plant species and can be modified for use with Phyllanthus extracts.[6][7]

-

Materials:

-

Crude protein extract from Phyllanthus tissue expressing PLR.

-

Potassium phosphate buffer (KPi), 0.1 M, pH 7.1.

-

(+)-Pinoresinol (substrate).

-

NADPH (cofactor).

-

Ethyl acetate.

-

Anhydrous sodium sulfate.

-

-

Protocol:

-

Prepare a crude protein extract by homogenizing plant tissue in KPi buffer and clarifying by centrifugation.

-

Set up the reaction mixture containing the crude protein extract, (+)-pinoresinol, and NADPH in KPi buffer.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding ethyl acetate.

-

Extract the products with ethyl acetate.

-

Dry the organic phase with anhydrous sodium sulfate and evaporate to dryness.

-

Resuspend the residue in a suitable solvent (e.g., methanol) for analysis.

-

-

Analysis: The reaction products (lariciresinol and secoisolariciresinol) can be identified and quantified by HPLC or LC-MS.[6][9]

Conclusion and Future Directions

The biosynthesis of phyllanthin and hypophyllanthin is a complex process that is beginning to be unraveled. While the general pathway from the phenylpropanoid precursors to the key intermediate secoisolariciresinol is relatively well-understood, the final steps in the formation of these bioactive lignans remain an active area of research. The putative involvement of cytochrome P450 enzymes in these final conversions offers a promising avenue for future investigation.

Further research, including the identification and characterization of the specific CYP enzymes involved, will be crucial for the complete elucidation of the pathway. This knowledge will not only enhance our fundamental understanding of plant secondary metabolism but also open up new possibilities for the metabolic engineering of plants or microbial systems for the sustainable production of phyllanthin, hypophyllanthin, and other valuable lignans. The development of robust analytical and enzymatic assays will continue to be essential tools in these endeavors.

References

- 1. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dirigent proteins in plants: modulating cell wall metabolism during abiotic and biotic stress exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Dirigent proteins and dirigent sites in lignifying tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. for.nchu.edu.tw [for.nchu.edu.tw]

- 7. Characterization of Arabidopsis thaliana Pinoresinol Reductase, a New Type of Enzyme Involved in Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transcriptomic Insights and Cytochrome P450 Gene Analysis in Kadsura coccinea for Lignan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The scaffold proteins of lignin biosynthetic cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchportal.port.ac.uk [researchportal.port.ac.uk]

- 14. scispace.com [scispace.com]

- 15. Machine learning-aided engineering of a cytochrome P450 for optimal bioconversion of lignin fragments - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01282H [pubs.rsc.org]

- 16. Quantitative determination of phyllanthin and hypophyllanthin in Phyllanthus species by high-performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. redalyc.org [redalyc.org]

- 19. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. staff.cimap.res.in [staff.cimap.res.in]

Phyllanthin Concentration in Phyllanthus Species: A Technical Guide for Researchers

Introduction

The genus Phyllanthus encompasses a diverse group of plants that have been integral to traditional medicine systems for centuries. A key bioactive lignan isolated from these species, phyllanthin, has garnered significant scientific interest for its wide array of pharmacological activities, including hepatoprotective, anti-inflammatory, antiviral, and anticancer properties.[[“]][2] For researchers and drug development professionals, understanding the distribution and concentration of phyllanthin across different Phyllanthus species is critical for identifying high-yielding sources and for the standardization of herbal formulations. This technical guide provides an in-depth analysis of phyllanthin concentrations in various Phyllanthus species, details the experimental protocols for its quantification, and illustrates key molecular pathways influenced by this compound.

Quantitative Analysis of Phyllanthin Across Phyllanthus Species

The concentration of phyllanthin can vary significantly among different Phyllanthus species and even within the same species depending on geographical location, plant part, and the analytical method employed.[2] Generally, Phyllanthus amarus is reported to have the highest concentration of phyllanthin.[2] The following table summarizes the quantitative data from various studies to provide a comparative overview.

| Phyllanthus Species | Plant Part | Extraction Method | Analytical Method | Phyllanthin Concentration (mg/g dry weight) | Reference(s) |

| Phyllanthus amarus | Whole Plant | Methanol | GC-MS | 6.0 | [2] |

| Phyllanthus amarus | Leaves | Methanol | HPTLC | Not specified in mg/g | [3] |

| Phyllanthus amarus | Leaves | Methanol | HPLC | Not specified in mg/g | [3] |

| Phyllanthus amarus | Different Organs | Alcohol | HPTLC & HPLC | Leaves: up to 8.335 | [4] |

| Phyllanthus niruri | Whole Plant | Petroleum Ether | HPLC | Varies with growth period | [5] |

| Phyllanthus niruri | Whole Plant | Methanol | GC-MS | Detected, but not quantifiable | [2] |

| Phyllanthus urinaria | Whole Plant | Methanol | GC-MS | Detected, but not quantifiable | [2] |

| Phyllanthus maderaspatensis | Leaves | Methanol | HPTLC | Low concentration detected | [3] |

| Phyllanthus virgatus | Leaves | Methanol | HPTLC | Low concentration detected | [3] |

| Phyllanthus fraternus | Leaves | Methanol | HPTLC | Low concentration detected | [3] |

| Phyllanthus debilis | Leaves | Methanol | HPTLC | Not detected | [3] |

Experimental Protocols for Phyllanthin Quantification

Accurate quantification of phyllanthin is essential for research and quality control. High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

HPTLC offers a simple, rapid, and cost-effective method for the estimation of phyllanthin.[6]

-

Sample Preparation:

-

Air-dry the plant material (e.g., leaves) and grind it into a fine powder.

-

Extract 1 gram of the powdered material with methanol (3 x 10 mL), with each extraction lasting 10 hours at room temperature (25 ± 5°C).[3]

-

Combine the extracts, filter, and dry under a vacuum.

-

Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL) prior to HPTLC analysis.[3]

-

-

Chromatography:

-

Stationary Phase: Pre-activated silica gel 60 F254 HPTLC plates.[6]

-

Sample Application: Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.

-

Mobile Phase: A mixture of hexane, acetone, and ethyl acetate (74:12:8, v/v/v) is commonly used for good resolution.[3][7]

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Visualization: After development, dry the plate and visualize the spots by spraying with a suitable reagent, such as a mixture of vanillin in concentrated sulfuric acid and ethanol, followed by heating.[3][7]

-

-

Quantification:

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC provides high resolution and sensitivity for the precise quantification of phyllanthin.

-

Sample Preparation:

-

The extraction procedure is similar to that for HPTLC. The final extract should be filtered through a 0.45 µm membrane filter before injection.

-

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[5]

-

Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 70:30, v/v) or acetonitrile and water (e.g., 55:45, v/v) is often employed.[3][5]

-

Detector: A UV or photodiode array (PDA) detector set at approximately 230 nm is used for detection.[5][8]

-

Injection Volume: A 10-20 µL injection volume is common.[4][5]

-

-

Quantification:

-

Identify and quantify the phyllanthin peak in the sample chromatogram by comparing its retention time and peak area with that of a certified reference standard.

-

Visualizing Experimental and Molecular Pathways

The following diagrams, generated using the DOT language, illustrate a generalized workflow for phyllanthin analysis and a key signaling pathway modulated by this compound.

Caption: Generalized workflow for the quantification of phyllanthin in Phyllanthus species.

Caption: Phyllanthin's inhibition of the LPS-induced inflammatory signaling pathway.[3][7][9]

Molecular Mechanism of Action: Anti-inflammatory Pathway

Phyllanthin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways.[3][9] In macrophages stimulated by lipopolysaccharide (LPS), phyllanthin inhibits the inflammatory response by downregulating the Toll-like receptor 4 (TLR4) and its downstream adaptor protein MyD88.[3][7][9] This leads to the suppression of major inflammatory cascades, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and PI3K-Akt pathways.[3][7][9] By inhibiting the phosphorylation and activation of key proteins in these pathways, such as IKKα/β, NF-κB (p65), JNK, ERK, p38, and Akt, phyllanthin effectively reduces the expression and release of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase-2 (COX-2).[3][7][9]

Conclusion

This technical guide highlights that Phyllanthus amarus is a prominent source of phyllanthin. The provided HPTLC and HPLC protocols offer robust and validated methods for the accurate quantification of this bioactive lignan, which is crucial for the standardization of raw materials and herbal products. Furthermore, the elucidation of phyllanthin's molecular mechanism of action, particularly its inhibitory effects on key inflammatory signaling pathways, underscores its therapeutic potential. This information serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the medicinal applications of phyllanthin.

References

- 1. consensus.app [consensus.app]

- 2. impactfactor.org [impactfactor.org]

- 3. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of protective effect of phyllanthin against carbon tetrachloride-induced hepatotoxicity and experimental liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]

- 6. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Overview of the primary biological activities of phyllanthin.

An In-depth Technical Guide to the Primary Biological Activities of Phyllanthin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phyllanthin, a prominent lignan isolated from plants of the Phyllanthus genus, has been the subject of extensive scientific investigation due to its diverse and potent pharmacological properties. Traditionally used in herbal medicine for a variety of ailments, modern research has begun to elucidate the molecular mechanisms underpinning its therapeutic effects. This technical guide provides a comprehensive overview of the primary biological activities of phyllanthin, including its hepatoprotective, anti-inflammatory, anticancer, antiviral, antioxidant, and antidiabetic effects. It is designed to serve as a detailed resource, summarizing quantitative data, outlining experimental methodologies, and visualizing key molecular pathways to support ongoing research and drug development efforts.

Hepatoprotective Activity

Phyllanthin is renowned for its significant hepatoprotective effects, demonstrating a capacity to shield the liver from various toxins and pathological conditions.[1] Its protective action is largely attributed to its antioxidant properties and its ability to modulate key signaling pathways involved in liver fibrosis.[1][2]

Molecular Mechanisms and Signaling Pathways

Phyllanthin exerts its anti-fibrotic effects by directly targeting the Transforming Growth Factor-β1 (TGF-β1) signaling pathway, a critical mediator in the progression of liver fibrosis.[2] Chronic liver injury triggers the synthesis of extracellular matrix components, leading to fibrosis and cirrhosis. TGF-β1 signals through the activin-like kinase 5 (ALK5) receptor, leading to the phosphorylation and activation of Smad2 and Smad3 transcription factors. Activated Smad proteins then translocate to the nucleus to increase the transcription of fibrotic genes, such as collagen.[2]

Molecular docking studies have revealed that phyllanthin effectively binds to the active site of ALK5, specifically at the serine (Ser) 280 residue, through the formation of hydrogen bonds.[2] This interaction inhibits the downstream phosphorylation of Smad2/3, thereby down-regulating the entire pro-fibrotic cascade.[2][3]

Quantitative Data: Hepatoprotective Effects

The hepatoprotective efficacy of phyllanthin has been quantified in various preclinical models.

| Model System | Toxin/Inducer | Phyllanthin Dose/Concentration | Key Finding | Reference |

| Mice | Carbon Tetrachloride (CCl₄) | 30 mg/kg (oral) | Normalized liver marker enzymes (ALT, AST) and collagen content; restored normal liver architecture. | [3] |

| Human Hepatoma HepG2 Cells | Carbon Tetrachloride (CCl₄) | Not specified | Protected cells against CCl₄-induced toxicity. | [4][5] |

| Primary Rat Hepatocytes | Ethanol | Not specified | Showed protective activity against ethanol-induced damage. | [6] |

| Primary Rat Hepatocytes | Carbon Tetrachloride | 1.0 mg/mL | Lowered glutamic-pyruvic transaminase (GPT) activity, indicating protection against CCl₄-induced cytotoxicity. | [7] |

| Primary Rat Hepatocytes | Galactosamine | 1.0 mg/mL | Lowered GPT activity, indicating protection against galactosamine-induced cytotoxicity. | [7] |

Experimental Protocol: CCl₄-Induced Hepatotoxicity in Mice

This protocol is a generalized representation based on methodologies described in the cited literature.[2][3]

-

Animal Model: Male Balb/c mice are typically used. Animals are acclimatized for one week before the experiment.

-

Grouping: Animals are divided into several groups: a control group, a CCl₄-only group, and CCl₄ + phyllanthin treatment groups at various doses (e.g., 20-100 mg/kg).

-

Induction of Hepatotoxicity: Liver injury is induced by intraperitoneal injection of CCl₄ (typically mixed with olive oil).

-

Treatment: Phyllanthin is administered orally, once daily, for a specified period (e.g., 14 days) either before or concurrently with CCl₄ administration.

-

Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for biochemical analysis (ALT, AST), and liver tissues are harvested for histopathological examination and protein expression analysis (e.g., Western blot for TGF-β1, ALK5, Smad2/3).

-

Analysis:

-

Biochemical: Serum levels of ALT and AST are measured using standard assay kits.

-

Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to observe tissue architecture and with Masson's trichrome to visualize collagen deposition (fibrosis).

-

Western Blot: Protein levels of TGF-β1, ALK5, and phosphorylated Smad2/3 are quantified to confirm the mechanism of action.

-

Anti-inflammatory Activity

Phyllanthin demonstrates potent anti-inflammatory properties by modulating signaling cascades that regulate the expression of pro-inflammatory mediators.[8][9]

Molecular Mechanisms and Signaling Pathways

The anti-inflammatory action of phyllanthin is primarily mediated through the downregulation of the NF-κB, MAPK, and PI3K-Akt signaling pathways.[8][9][10] In response to inflammatory stimuli like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated, initiating a cascade that leads to the activation of NF-κB, MAPKs (JNK, ERK, p38), and PI3K-Akt.[8] These pathways converge to promote the transcription and release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and mediators like prostaglandins.[8][9]

Phyllanthin inhibits this process by:

-

Suppressing the phosphorylation of IKKα/β, which prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB (p65).[3][8]

-

Inhibiting the phosphorylation and activation of JNK, ERK, and p38 MAPKs.[3][8]

Quantitative Data: Anti-inflammatory Effects

| Cell Line / Model | Stimulus | Phyllanthin Concentration | Key Finding | Reference |

| U937 Macrophages | LPS | 1.56, 6.25, 25 µM | Inhibited pro-inflammatory responses. Dose-dependently suppressed TNF-α and IL-1β gene expression. | [3][8] |

| U937 Macrophages | LPS | 6.25, 25 µM | Significantly suppressed IL-1β gene expression. | [3] |

| Human Phagocytes | Various | Not specified | Exhibited potent inhibitory action on phagocytic activity and CD18 expression. | [7][11] |

| Whole Blood | Not specified | IC₅₀ = 8.8 µM | Suppressed oxidative burst, more potent than aspirin (IC₅₀ = 12.2 µM). | [7] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol is a generalized representation based on methodologies described in the cited literature.[8][9]

-

Cell Culture: Human U937 monocytic cells are cultured in appropriate media. Differentiation into macrophages is induced by treating the cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Treatment: Differentiated macrophages are pre-treated with various concentrations of phyllanthin (e.g., 1.56 to 25 µM) for 2 hours.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response. A vehicle control group and an LPS-only group are included.

-

Cytokine Analysis (ELISA): The cell culture supernatant is collected. The concentrations of secreted TNF-α and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis (RT-qPCR): Cells are lysed, and total RNA is extracted. RNA is reverse-transcribed into cDNA. Quantitative PCR is performed using specific primers for TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression levels.

-

Western Blot Analysis: Cell lysates are prepared to analyze protein phosphorylation. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of p65, IκBα, JNK, ERK, p38, and Akt.

Anticancer Activity

Phyllanthin exhibits anticancer properties against various cancer cell lines, primarily by inducing apoptosis, inhibiting cell proliferation and migration, and sensitizing resistant cells to conventional chemotherapy.[3][12][13]

Molecular Mechanisms and Signaling Pathways

Phyllanthin's anticancer effects are multifaceted. In MOLT-4 leukemia cells, it inhibits cell growth and induces apoptosis.[3] In doxorubicin-resistant breast cancer cells (MCF-7ADR), phyllanthin acts as a chemosensitizer, synergizing with doxorubicin to enhance its cytotoxic effects.[12][13]

Key mechanisms include:

-

Induction of Apoptosis: Phyllanthin promotes programmed cell death, a critical mechanism for eliminating cancer cells.[3][12]

-

Inhibition of Pro-survival Pathways: It interferes with the SIRT1/Akt pathway. By suppressing SIRT1 expression, it consequently reduces the phosphorylation and activation of Akt, a key protein in cell survival signaling.[12][13]

-

Inhibition of Migration and Invasion: Phyllanthin suppresses the N-cadherin/β-catenin axis, which is crucial for cell adhesion and migration, thereby reducing the invasive potential of cancer cells.[12][13]

-

Blockade of Autophagy: In resistant cancer cells, it blocks the apoptosis-escape autophagy pathway, preventing the cells from surviving chemotherapeutic stress.[12][13]

Quantitative Data: Cytotoxic and Chemosensitizing Effects

| Cell Line | Phyllanthin Concentration / IC₅₀ | Effect | Reference |

| MOLT-4 (Leukemia) | IC₅₀ = 25 µM/mL | Inhibited cell growth and induced apoptosis. | [3] |

| MCF-7 (Breast Cancer) | IC₅₀ = 73.4 ± 2.1 µM | Weak cytotoxic activity. | [12] |

| MCF-7ADR (Resistant Breast Cancer) | IC₅₀ = 29.5 ± 0.9 µM | More potent cytotoxicity compared to non-resistant cells. | [12] |

| MCF-7ADR (Resistant Breast Cancer) | Combination with Doxorubicin | Synergistically enhanced doxorubicin's cytotoxicity, decreasing its IC₅₀ from 17.0 µM to 1.1 µM. | [12] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a generalized representation for assessing cell viability.

-

Cell Seeding: Cancer cells (e.g., MCF-7, MOLT-4) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of phyllanthin (and/or a chemotherapeutic agent like doxorubicin for synergy studies). A vehicle control is included. Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Other Notable Biological Activities

Phyllanthin also exhibits antiviral, antioxidant, and antidiabetic properties, broadening its therapeutic potential.

Antiviral Activity

-

Mechanism: In silico docking studies predict that phyllanthin can bind with high affinity to key viral proteins, potentially inhibiting viral entry and replication.[14][15] It has shown predicted activity against the spike glycoprotein and main protease of the COVID-19 virus.[14][15] Additionally, it is suggested to interfere with the entry step of the Hepatitis C Virus (HCV) life cycle.[16]

-

Quantitative Data: An ethanol extract of Phyllanthus niruri, containing phyllanthin, showed strong inhibition against HCV with an IC₅₀ of 4.14 µg/mL.[16]

Antioxidant Activity

-

Mechanism: Phyllanthin functions as an antioxidant by scavenging free radicals and reducing lipid peroxidation, thereby protecting cells from oxidative stress.[1][4] This activity is central to its hepatoprotective effects.[1]

-

Quantitative Data: In one study, phyllanthin showed a higher radical scavenging capacity than a crude P. amarus extract, with an IC₅₀ of 7.4 µmol/mL in a DPPH assay.[17]

Antidiabetic Activity

-

Mechanism: The antidiabetic effects of Phyllanthus extracts, which contain phyllanthin, are linked to the inhibition of enzymes like α-glucosidase and DPP-IV, leading to reduced blood glucose levels.[[“]][19] In animal models, these extracts have been shown to ameliorate hyperglycemia and dyslipidemia.[19][20]

-

Quantitative Data: While specific data for isolated phyllanthin is limited, extracts of P. amarus (500 and 1000 mg/kg) significantly decreased blood glucose levels in alloxan-induced diabetic rats after 15 days of administration.[20]

Conclusion and Future Directions

Phyllanthin is a pharmacologically versatile lignan with well-documented hepatoprotective, anti-inflammatory, and anticancer activities, among others. The molecular mechanisms underlying these effects involve the targeted modulation of critical signaling pathways such as TGF-β/ALK5, NF-κB/MAPK, and SIRT1/Akt. The quantitative data from numerous preclinical studies underscore its potential as a therapeutic agent.

For drug development professionals, phyllanthin represents a promising lead molecule. However, further research is imperative. Future studies should focus on:

-

Pharmacokinetics and Bioavailability: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of phyllanthin.

-

Clinical Trials: To date, rigorous clinical trials evaluating the efficacy and safety of purified phyllanthin for specific indications are lacking.

-

Toxicology: A thorough toxicological profile is necessary to establish safe dosage ranges for human use.

-

Synergistic Formulations: Further exploration of its synergistic effects with existing drugs could lead to more effective combination therapies, particularly in oncology.

By addressing these research gaps, the full therapeutic potential of phyllanthin can be unlocked, paving the way for its development into a clinically validated pharmaceutical agent.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Mechanism of protective effect of phyllanthin against carbon tetrachloride-induced hepatotoxicity and experimental liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. phytopharmajournal.com [phytopharmajournal.com]

- 5. Phyllanthin of Standardized Phyllanthus amarus Extract Attenuates Liver Oxidative Stress in Mice and Exerts Cytoprotective Activity on Human Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of the Phytochemistry and Pharmacology of Phyllanthus urinaria L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]

- 11. Frontiers | Pharmacological activities and mechanisms of action of hypophyllanthin: A review [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phyllanthin and hypophyllanthin, the isolated compounds of Phyllanthus niruri inhibit protein receptor of corona virus (COVID-19) through in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scholar.unair.ac.id [scholar.unair.ac.id]

- 17. Physicochemical Properties, Antioxidant and Cytotoxic Activities of Crude Extracts and Fractions from Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. consensus.app [consensus.app]

- 19. tandfonline.com [tandfonline.com]

- 20. scialert.net [scialert.net]

Detailed pharmacological properties of isolated phyllanthin.

An In-depth Technical Guide to the Pharmacological Properties of Isolated Phyllanthin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phyllanthin is a prominent lignan isolated from plants of the Phyllanthus genus, notably Phyllanthus amarus. Traditionally used in herbal medicine for a variety of ailments, particularly liver disorders, isolated phyllanthin has been the subject of extensive scientific investigation. This document provides a comprehensive overview of its pharmacological properties, including its pharmacodynamic mechanisms, pharmacokinetic profile, and toxicological assessment. Key quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided. The multifaceted activities of phyllanthin, encompassing hepatoprotective, anti-inflammatory, anticancer, and antiviral effects, underscore its potential as a lead compound for drug development.

Pharmacodynamics: Mechanism of Action

Phyllanthin exerts its pharmacological effects through the modulation of multiple signaling pathways. Its primary activities are detailed below.

Hepatoprotective Activity

Phyllanthin is renowned for its potent hepatoprotective effects against various toxins like carbon tetrachloride (CCl4), ethanol, and acetaminophen.[1] The primary mechanism is attributed to its strong antioxidant properties, which involve scavenging free radicals and reducing lipid peroxidation, thereby protecting the structural and functional integrity of the liver cell membrane.[1][2] In vivo studies demonstrate that phyllanthin treatment can normalize elevated levels of liver marker enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), and restore normal liver architecture following toxicant-induced injury.[3]

A key anti-fibrotic mechanism involves the downregulation of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[4] Phyllanthin has been shown to inhibit the activin-like kinase 5 (ALK5) receptor, which in turn prevents the phosphorylation of downstream mediators Smad2 and Smad3, leading to a reduction in collagen synthesis and the progression of liver fibrosis.[4]

Anti-inflammatory Activity

Phyllanthin demonstrates significant anti-inflammatory properties by inhibiting key pro-inflammatory signaling cascades in macrophages.[5] Upon stimulation by lipopolysaccharide (LPS), phyllanthin treatment has been shown to suppress the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin E2 (PGE2).[3][5]

This inhibition is achieved through the downregulation of the Toll-like receptor 4 (TLR4) and its adaptor protein MyD88, which are critical for initiating the inflammatory response.[6][7] Consequently, phyllanthin inhibits the phosphorylation and activation of several downstream pathways:

-

NF-κB Pathway: It prevents the phosphorylation of IKKα/β and IκBα, and the subsequent nuclear translocation of the p65 subunit.[5][6]

-

MAPK Pathway: It suppresses the activation of c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK.[5][6]

-

PI3K-Akt Pathway: It attenuates the phosphorylation of Akt, another crucial inflammatory signaling node.[5][6]

Anticancer Activity

Phyllanthin exhibits anticancer properties against various cancer cell lines, including leukemia (MOLT-4) and resistant breast cancer (MCF-7/ADR).[3] It inhibits cancer cell viability, induces apoptosis, and prevents cell migration and invasion.[3]

In doxorubicin-resistant breast cancer cells, phyllanthin and its isomer hypophyllanthin were found to synergize with doxorubicin.[8] The mechanism involves interference with the SIRT1/Akt signaling pathway.[8][9] By inhibiting SIRT1, phyllanthin suppresses the phosphorylation of Akt, a key protein in cell survival pathways. This action promotes doxorubicin-induced apoptosis and counteracts the autophagy escape mechanism used by resistant cancer cells.[9][10] Furthermore, it suppresses the N-cadherin/β-catenin axis, which is involved in cell migration and invasion.[8]

Antiviral and Immunomodulatory Activities

Phyllanthin has demonstrated antiviral activity, notably against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV).[1][[“]] For HCV, it is suggested to interfere with viral entry.[[“]] In silico studies also predict that phyllanthin may inhibit key proteins of the COVID-19 virus, such as the spike glycoprotein and main protease.[12]

Additionally, phyllanthin possesses immunosuppressive properties. In animal models, it has been shown to inhibit both cellular and humoral immune responses, dose-dependently inhibiting T and B lymphocyte proliferation and down-regulating Th1 (IL-2, IFN-γ) and Th2 (IL-4) cytokines.[3][13]

Quantitative Pharmacological Data

Table 1: In Vitro Activity of Phyllanthin

| Activity Type | Cell Line / Target | Endpoint | Value | Reference(s) |

| Anticancer | MOLT-4 (Leukemia) | IC50 | 25 µM/mL | [3] |

| Anticancer | MCF-7 (Breast Cancer) | IC50 | 73.4 ± 2.1 µM | [14] |

| Anticancer | MCF-7/ADR (Resistant) | IC50 | ~75 µM | [14] |

| Anti-inflammatory | U937 Macrophages (LPS) | TNF-α Inhibition | Dose-dependent | [3][5] |

| Anti-inflammatory | U937 Macrophages (LPS) | IL-1β Inhibition | Dose-dependent | [3][5] |

| Anti-fibrotic | TGF-β1 | Inhibition Constant | 33.15 mM | [3] |

Pharmacokinetics

The clinical utility of phyllanthin is influenced by its pharmacokinetic profile, which is characterized by poor oral bioavailability.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Phyllanthin is absorbable from the gastrointestinal tract following oral administration. However, studies in rats have revealed a very low absolute oral bioavailability of only 0.62%.[4][15] This poor bioavailability is a significant hurdle for its development as an oral therapeutic agent. To address this, formulation strategies such as self-microemulsifying drug delivery systems (SMEDDS) have been shown to significantly enhance its oral absorption in rats.

Following intravenous administration to rats, the mean half-life of phyllanthin was determined to be 3.56 hours, with a mean clearance of 0.04 L/kg.[15]

Table 2: Pharmacokinetic Parameters of Phyllanthin in Rats

| Parameter | Route | Dose | Value | Reference(s) |

| Cmax | Oral | 2.5 mg/kg | 0.28 ± 0.06 ng/mL | [4] |

| Oral | 5 mg/kg | 0.53 ± 0.16 ng/mL | [4] | |

| Oral | 10 mg/kg | 0.98 ± 0.22 ng/mL | [4] | |

| T½ (Half-life) | IV | - | 3.56 hours | [15] |

| Clearance | IV | - | 0.04 L/kg | [15] |

| Bioavailability | Oral | - | 0.62 % | [4][15] |

Toxicology

Specific toxicological data for isolated phyllanthin is limited. Most available studies have been conducted on aqueous or ethanolic extracts of Phyllanthus amarus. These studies suggest a low toxicity profile for the plant extract. In acute oral toxicity studies in rats and mice, no mortality or signs of toxicity were observed at doses up to 5,000 mg/kg for aqueous extracts and 8,000 mg/kg for fresh plant material, indicating an LD50 greater than these values.[16][17] Sub-acute studies (28 days) with extracts also revealed no significant toxic effects on biochemical parameters or organ histology. However, it is critical to note that these findings pertain to the crude extract and not necessarily to the isolated compound. Further toxicological evaluation of pure, isolated phyllanthin is required to establish a definitive safety profile.

Experimental Protocols

Isolation and Purification of Phyllanthin

A common method for isolating phyllanthin involves extraction followed by column chromatography.[2][12]

-

Extraction: Dried and powdered aerial parts of P. amarus are exhaustively extracted using an organic solvent like methanol or ethanol, often with a Soxhlet apparatus.[15]

-

Concentration: The solvent is removed under reduced pressure (in vacuo) to yield a semi-solid crude extract.

-

Purification: The crude extract is subjected to silica gel column chromatography.[2]

-

Elution: The column is eluted with a non-polar solvent system, typically a gradient of increasing polarity, such as n-hexane with increasing proportions of ethyl acetate (e.g., starting from 97:3).[2][15]

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing phyllanthin.

-

Crystallization: The phyllanthin-rich fractions are combined, concentrated, and the compound is crystallized using a suitable solvent like n-hexane or methanol to yield pure, colorless needles.[12]

-

Characterization: The purity and identity of the isolated phyllanthin are confirmed using HPTLC, HPLC, and spectroscopic methods (UV-Vis, FT-IR, NMR, Mass Spectrometry).[2]

In Vitro Anti-inflammatory Assay (LPS-induced Macrophages)

-

Cell Culture: Human (U937) or murine (RAW 264.7) macrophage cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) with 10% FBS at 37°C and 5% CO2.[18][19] U937 monocytes require differentiation into macrophages using PMA (phorbol 12-myristate 13-acetate) for 24-48 hours.[18]

-

Treatment: Differentiated macrophages are seeded in multi-well plates. The cells are pre-treated with various concentrations of isolated phyllanthin for 2 hours.

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the wells and incubating for a specified period (e.g., 24 hours).[18]

-

Endpoint Measurement: The cell culture supernatant is collected to measure the levels of pro-inflammatory mediators. TNF-α and IL-1β are typically quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18] Nitric oxide (NO) production can be measured using the Griess reaction.[20]

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][21]

-

Cell Seeding: Cancer cells (e.g., MOLT-4) are seeded into 96-well plates at a specific density (e.g., 3 x 10^4 cells/well) and allowed to adhere or stabilize.[21]

-

Treatment: Cells are treated with serial dilutions of isolated phyllanthin and incubated for a defined period (e.g., 24, 48, or 72 hours).[21]

-

MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[17][22] During this time, mitochondrial reductase enzymes in viable cells convert the yellow MTT into purple formazan crystals.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[22]

-

Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[22] The absorbance is directly proportional to the number of viable cells.

In Vivo Hepatoprotective Assay (CCl4-induced Model)

-

Animal Model: Swiss albino mice or Wistar rats are used. The animals are divided into groups: control, CCl4-treated, phyllanthin + CCl4-treated, and phyllanthin-only.[1][3]

-

Dosing Regimen: Phyllanthin is administered orally (p.o.) for a set period (e.g., 30 days).[3] The CCl4 is typically administered intraperitoneally (i.p.) or orally, often mixed with a vehicle like olive oil, to induce liver injury.

-

Sample Collection: At the end of the study period, animals are euthanized, and blood and liver tissue are collected.

-

Biochemical Analysis: Serum is analyzed for liver marker enzymes (ALT, AST).[3]

-

Oxidative Stress Markers: Liver homogenates are analyzed for levels of lipid peroxidation (measured as MDA) and endogenous antioxidants like glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT).[3]

-

Histopathology: Liver tissues are fixed in formalin, sectioned, stained with hematoxylin and eosin (H&E), and examined microscopically for signs of cellular damage, necrosis, and fibrosis.[3]

References

- 1. Phyllanthin of Standardized Phyllanthus amarus Extract Attenuates Liver Oxidative Stress in Mice and Exerts Cytoprotective Activity on Human Hepatoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, characterization and antioxidative effect of phyllanthin against CCl4-induced toxicity in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of protective effect of phyllanthin against carbon tetrachloride-induced hepatotoxicity and experimental liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 6. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. consensus.app [consensus.app]

- 12. DE10014674B4 - Process for the extraction and isolation of phyllanthine - Google Patents [patents.google.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. researchgate.net [researchgate.net]

- 15. hakon-art.com [hakon-art.com]

- 16. staff.cimap.res.in [staff.cimap.res.in]

- 17. researchhub.com [researchhub.com]

- 18. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fisheries and Aquatic Sciences [e-fas.org]

- 21. mdpi.com [mdpi.com]

- 22. ijrte.org [ijrte.org]

Investigating the In Vitro Mechanism of Action of Phyllanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phyllanthin, a lignan predominantly isolated from plants of the Phyllanthus genus, has garnered significant scientific interest due to its diverse pharmacological activities. In vitro studies have demonstrated its potential as an anti-inflammatory, anticancer, and hepatoprotective agent. This technical guide provides an in-depth overview of the in vitro mechanisms of action of phyllanthin, focusing on its effects on key signaling pathways and cellular processes. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in natural product-based drug discovery and development.

Cytotoxic and Antiproliferative Activity

Phyllanthin exhibits cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in various studies.

Table 1: IC50 Values of Phyllanthin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 73.4 ± 2.1 | [1] |

| MCF-7/ADR (Adriamycin-resistant) | Breast Cancer | 29.5 ± 0.9 | [1] |

| MOLT-4 | Leukemia | 25 µM/mL | [2] |

| HeLa | Cervical Cancer | > 100 | [3] |

| HepG2 | Liver Cancer | Not specified | [4] |

Induction of Apoptosis

A primary mechanism underlying the anticancer activity of phyllanthin is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is often dysregulated in cancer. Phyllanthin has been shown to induce apoptosis through caspase-dependent pathways.[5][6]

Table 2: Effect of Phyllanthin on Apoptotic Markers

| Cell Line | Marker | Observation | Reference |

| HCT116 | Caspase-3/7, 8, 9 | Increased activity in a concentration-dependent manner | [5] |

| HCT116 | Cleaved PARP (Asp 214) | Markedly upregulated expression | [5] |

| HCT116 | Cytochrome c | Markedly upregulated expression | [5] |

| HeLa, SiHa, C33A | BAX, Caspase 3, Cleaved PARP | Enhanced expressions | [7] |

| Dalton's Lymphoma Ascites (DLA) cells | Caspase-3 | Induced expression | [8] |

| Dalton's Lymphoma Ascites (DLA) cells | Bcl-2 | Inhibited expression | [8] |

Cell Cycle Arrest

In addition to inducing apoptosis, phyllanthin can interfere with the cell cycle progression of cancer cells, leading to cell cycle arrest at specific phases. This prevents the cells from dividing and proliferating.

Table 3: Effect of Phyllanthin on Cell Cycle Distribution in MCF-7/ADR Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Pre-G (Apoptotic) Phase | Reference |

| Control | 54.13 ± 1.3 | 23.69 ± 1.7 | 22.19 ± 1.2 | 1.46 ± 0.01 | [2] |

| Phyllanthin | 64.40 ± 1.6 | 16.67 ± 0.9 | 18.92 ± 0.77 | 7.32 ± 0.2 | [2] |

Anti-inflammatory Activity

Phyllanthin demonstrates potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators in various in vitro models.

Downregulation of NF-κB, MAPK, and PI3K-Akt Signaling Pathways

The Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are central to the inflammatory process. Phyllanthin has been found to inhibit the activation of these pathways in lipopolysaccharide (LPS)-stimulated macrophages.[1][9][10] Specifically, phyllanthin downregulates the phosphorylation of key proteins in these cascades, including IκBα, NF-κB (p65), IKKα/β, JNK, ERK, p38 MAPK, and Akt.[1][9][10] It also downregulates upstream signaling molecules like MyD88 and Toll-like receptor 4 (TLR4).[1]

Table 4: Effect of Phyllanthin on Pro-inflammatory Cytokine Production

| Cell Line | Stimulant | Cytokine | Observation | Reference |

| U937 Macrophages | LPS | Prostaglandin E2 (PGE2) | Significantly suppressed production | [1][9] |

| U937 Macrophages | LPS | Interleukin-1 beta (IL-1β) | Significantly inhibited release and mRNA expression | [1][9] |

| U937 Macrophages | LPS | Tumor Necrosis Factor-alpha (TNF-α) | Significantly inhibited release and mRNA expression | [1][9] |

Antioxidant and Hepatoprotective Effects

Phyllanthin exhibits antioxidant properties, which contribute to its hepatoprotective effects. It has been shown to protect liver cells from oxidative stress-induced damage.[2][11][12]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of phyllanthin for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with phyllanthin for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat cells with phyllanthin, harvest, and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

-

PI Staining: Add propidium iodide solution to the cells.

-

Incubation: Incubate at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

-

Protein Extraction: Lyse the phyllanthin-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-IκBα, total p65, total IκBα, β-actin as a loading control).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Visualizations

Caption: General experimental workflow for investigating the in vitro effects of phyllanthin.

Caption: Phyllanthin inhibits the NF-κB signaling pathway.

Caption: Phyllanthin inhibits the MAPK and PI3K/Akt signaling pathways.

Conclusion

The in vitro evidence strongly suggests that phyllanthin possesses significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and the modulation of key inflammatory signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of the in vitro activities of phyllanthin, offering detailed protocols and summarized data to aid researchers in their exploration of this promising natural compound.

References

- 1. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypophyllanthin and Phyllanthin from Phyllanthus niruri Synergize Doxorubicin Anticancer Properties against Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Inflammatory Effects of Hypophyllanthin and Niranthin Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Phyllanthin prevents diethylnitrosamine (DEN) induced liver carcinogenesis in rats and induces apoptotic cell death in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Phyllanthin Averts Oxidative Stress and Neuroinflammation in Cerebral Ischemic-Reperfusion Injury through Modulation of the NF-κB and AMPK/Nrf2 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. vet.cornell.edu [vet.cornell.edu]

- 12. Annexin V Staining Protocol [bdbiosciences.com]

Phyllanthin: A Comprehensive Technical Guide to its Natural Sources and Initial Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources, initial discovery, and isolation of the lignan phyllanthin. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development. This document details the quantitative distribution of phyllanthin across various plant species, outlines the seminal moments in its discovery and structural elucidation, and provides detailed experimental protocols for its extraction and analysis.

Natural Sources and Quantitative Distribution of Phyllanthin

Phyllanthin is a lignan predominantly found in plants of the Phyllanthus genus, which encompasses over 700 species distributed throughout tropical and subtropical regions.[1] These plants have a long history of use in traditional medicine systems, such as Ayurveda, for treating a variety of ailments, including liver, kidney, and gastrointestinal disorders.[1][2] Phyllanthus amarus is particularly recognized as a significant source of this bioactive compound.[2][3][4]

The concentration of phyllanthin can vary considerably between different Phyllanthus species and even within different parts of the same plant. The leaves are generally reported to contain the highest concentration of phyllanthin.[5] The choice of extraction solvent and method also significantly influences the yield of the compound.[2]

Below is a summary of the quantitative analysis of phyllanthin in various Phyllanthus species reported in the literature.

| Plant Species | Plant Part | Phyllanthin Content (% w/w of dry material) | Analytical Method | Reference |

| Phyllanthus amarus | Whole Plant | 0.6% | Not Specified | [6] |

| Phyllanthus amarus | Leaves | 0.45% | HPTLC | [2] |

| Phyllanthus amarus | Leaves | 0.6% (of recovered phyllanthin) | Not Specified | [4] |

| Phyllanthus fraternus | Leaves | 0.015% | HPTLC | [2] |

| Phyllanthus maderaspatensis | Leaves | 0.021% | HPTLC | [2] |

| Phyllanthus virgatus | Leaves | 0.012% | HPTLC | [2] |

| Phyllanthus urinaria | Leaves | Not Detected | HPTLC | [2] |

| Phyllanthus debilis | Leaves | Not Detected | HPTLC | [2] |

| Phyllanthus niruri | Leaves | Highest content among plant parts | HPLC | [5] |

Initial Discovery and Structural Elucidation

The initial isolation of phyllanthin dates back to 1891 by Ottawa from Phyllanthus amarus (syn. Phyllanthus niruri auct. non Linn).[4] However, the detailed characterization and structural elucidation of the compound were accomplished much later. In 1964, L.R. Row and colleagues made significant strides in determining its chemical structure.[4] Further refinement of the structure of phyllanthin was reported by the same research group in 1966, where they revised its molecular formula to C24H34O6 and described it as a lignan.[7][8] The structure was established through chemical degradation reactions and spectral analysis, particularly NMR spectroscopy.[7]

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of phyllanthin from Phyllanthus species, as described in the scientific literature.

Extraction of Phyllanthin

Several methods have been employed for the extraction of phyllanthin, with the choice of solvent being a critical factor. Methanol has been shown to be an effective solvent for extracting high contents of phyllanthin.[2]

3.1.1. Soxhlet Extraction

A widely used method for the exhaustive extraction of phyllanthin involves the use of a Soxhlet apparatus.

-

Procedure:

-

Air-dried and powdered plant material (e.g., 100 g of Phyllanthus amarus) is packed into a thimble.[9]

-

The thimble is placed in a Soxhlet extractor.

-

The extraction is carried out with methanol at room temperature.[9]

-